1,3,8-Trichlorophenanthridin-6(5h)-one
Description
1,3,8-Trichlorophenanthridin-6(5H)-one is a halogenated derivative of the phenanthridinone scaffold, characterized by three chlorine substituents at positions 1, 3, and 8 of its aromatic ring system. Its molecular formula is C₁₃H₆Cl₃NO, with a molecular weight of approximately 298.35 g/mol (calculated from substituents). The compound is identified by CAS number 27353-59-9 and InChIKey LUUVCQVSSQXFKV-UHFFFAOYSA-N . The chlorine substituents in 1,3,8-trichloro derivatives confer electron-withdrawing effects, influencing reactivity, stability, and lipophilicity. This compound has been cataloged in the National Cancer Institute (NCI) database under the identifier NSC113329, suggesting its historical evaluation in pharmacological screening .
Properties
CAS No. |
27353-59-9 |
|---|---|
Molecular Formula |
C13H6Cl3NO |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
1,3,8-trichloro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H6Cl3NO/c14-6-1-2-8-9(3-6)13(18)17-11-5-7(15)4-10(16)12(8)11/h1-5H,(H,17,18) |
InChI Key |
LUUVCQVSSQXFKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC3=C2C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phenanthridinone Derivatives
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of 1,3,8-trichlorophenanthridin-6(5H)-one with related compounds:
*Estimated based on substituent contributions.
Key Observations :
- Lipophilicity: The trifunctional chlorine substitution in 1,3,8-trichloro confers higher XLogP3 (~3.5) compared to mono/di-substituted analogs (e.g., 8-chloro-3-nitro: 2.9).
- Electronic Effects: Chlorine and nitro groups are electron-withdrawing, directing reactivity toward nucleophilic aromatic substitution. In contrast, the amino group in 1-amino-3,8-dibromo derivatives enables participation in hydrogen bonding and acid-base interactions .
Stability and Reactivity
- 1,3,8-Trichloro : The electron-withdrawing Cl groups stabilize the aromatic ring against electrophilic attack but may increase susceptibility to photodegradation at specific positions.
- Hydrogenated Analogs : Saturated derivatives (e.g., 7,8,9,10-tetrahydro) exhibit reduced conjugation, lowering UV absorbance and altering degradation pathways .
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